molecular formula C7H9N3O B12965919 1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one

1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one

Cat. No.: B12965919
M. Wt: 151.17 g/mol
InChI Key: VERWSUNEILHXQA-UHFFFAOYSA-N
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Description

1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one is a chemical compound with a pyrimidine ring structure. It is known for its applications in various fields such as chemistry, biology, and medicine due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one typically involves the reaction of 2-amino-6-methylpyrimidin-4(3H)-one with appropriate reagents under controlled conditions. One common method includes the use of acetic acid and ethyl acetate in the presence of guanidine nitrate and potassium n-butanolate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process often includes steps such as crystallization and purification to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution using halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with an amino group and a methyl group, contributing to its reactivity and biological properties. The compound's molecular formula is C7H10N4O, with a molecular weight of 166.18 g/mol.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and ion channels. Notably, it has been shown to act as an Anoctamin 1 (ANO1) blocker, which is implicated in various physiological processes and pathologies, including cancer proliferation and metastasis.

Key Mechanisms:

  • Enzyme Inhibition : The compound inhibits the activity of certain enzymes that are crucial for tumor growth and survival.
  • Ion Channel Modulation : By blocking ANO1 channels, the compound can alter ion flow across cell membranes, leading to reduced cancer cell viability.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Cell Line/Model Effect Reference
Anti-cancerNCI-H460Potent inhibition of cell proliferation
Anoctamin 1 inhibitionFischer Rat Thyroid CellsIC50 = 32 µM for ANO1 channel activity
Enzyme inhibitionVariousModulation of enzyme activity in cancer cells

Study 1: Anticancer Activity

In a study published in Molecules, this compound exhibited significant anti-cancer properties against the NCI-H460 cell line. The compound was identified as a potent blocker of ANO1 channels, leading to decreased cell viability and proliferation rates. The study utilized high-throughput screening techniques to evaluate the compound's efficacy against various cancer models.

Study 2: Mechanistic Insights

Research published in PMC explored the mechanisms through which this compound exerts its effects on ANO1. The study demonstrated that the compound effectively inhibited ATP-induced ANO1 channel activity, suggesting that it could serve as a potential therapeutic agent for conditions associated with ANO1 overexpression, such as certain cancers.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

  • Cancer Treatment : Due to its ability to inhibit tumor cell growth via ANO1 blockade.
  • Enzyme-related Disorders : Potential use in diseases where enzyme dysregulation plays a critical role.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

1-(6-amino-2-methylpyrimidin-4-yl)ethanone

InChI

InChI=1S/C7H9N3O/c1-4(11)6-3-7(8)10-5(2)9-6/h3H,1-2H3,(H2,8,9,10)

InChI Key

VERWSUNEILHXQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N)C(=O)C

Origin of Product

United States

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